![molecular formula C22H15N3O2S2 B2963116 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 361482-10-2](/img/structure/B2963116.png)
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzothiazole and thiazolo moieties suggest a potential role in targeting enzymes or receptors involved in cellular processes.Scientific Research Applications
Protection of Plants Against Pathogens
This compound has been found to have Systemic Acquired Resistance (SAR) activity in plants, providing protection against viral and fungal pathogens . This is particularly useful for crops that are susceptible to such diseases.
Growth and Development of Tulips
The compound has been shown to not only provide efficient protection against fusariosis, a fungal disease, but also stimulate the growth and development of tulip plants .
Antibacterial Activity
Some derivatives of the compound have been synthesized and evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus .
Antitumor and Cytotoxic Activity
Thiazole derivatives, which include this compound, have been found to have antitumor and cytotoxic activities . This makes them potential candidates for cancer treatment.
Organic Electronics
Thiazolo[5,4-d]thiazoles, which include this compound, are promising building blocks in the synthesis of semiconductors for plastic electronics .
Research and Innovation
While not a direct application of the compound itself, it’s worth noting that the compound is part of the EU’s research and innovation performance analysis . This suggests that it could be a subject of future scientific studies and potential applications.
Future Directions
properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S2/c1-13-23-19-18(28-13)12-11-17-20(19)29-22(24-17)25-21(26)14-7-9-16(10-8-14)27-15-5-3-2-4-6-15/h2-12H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZXAVORDTXJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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